molecular formula C12H10N2O B086041 4-NITROSODIPHENYLAMINE CAS No. 156-10-5

4-NITROSODIPHENYLAMINE

Cat. No.: B086041
CAS No.: 156-10-5
M. Wt: 198.22 g/mol
InChI Key: OIJHFHYPXWSVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Nitrobenzene-Aniline Condensation Method

Reaction Mechanism and Catalytic Systems

The condensation of nitrobenzene and aniline represents a direct route to 4-nitrosodiphenylamine. This method employs a quaternary ammonium base (e.g., tetramethylammonium hydroxide) and a strong base (e.g., sodium hydroxide) to facilitate nucleophilic aromatic substitution . The reaction proceeds via the formation of a Meisenheimer complex, where the amide ion attacks the nitrobenzene ring at the para position.

Phthalic anhydride serves as a protecting group for aniline, forming o-carboxybenzanilide during an initial ammonolysis step. This intermediate prevents unwanted ortho-substitution, thereby increasing regioselectivity . Cyclohexane is preferred as the solvent due to its inertness and ease of separation.

Process Optimization

Key parameters influencing yield include:

  • Temperature : Optimal condensation occurs at 50–100°C. Lower temperatures (<50°C) prolong reaction times, while higher temperatures (>150°C) promote decomposition .

  • Molar Ratios : A nitrobenzene-to-aniline ratio of 1:1.2 minimizes unreacted substrates. Excess aniline drives the reaction forward but complicates purification .

  • Catalyst Loading : Tetramethylammonium hydroxide at a 1:1 molar ratio to nitrobenzene maximizes activity without side reactions .

Table 1: Performance of Nitrobenzene-Aniline Condensation

ParameterExample 1 Comparative Example 1
Yield (%)93.376.6
Temperature (°C)5050
Reaction Time (h)33
Catalyst SystemTMAH + NaOHTMAH only

The use of a microchannel reactor enhances mass transfer, reducing reaction time to 1–3 hours compared to 6–8 hours in batch systems . Post-reaction hydrolysis with 22% NaOH recovers phthalic acid for reuse, improving cost efficiency.

Diphenylamine Nitrozation-Rearrangement

Traditional Nitrozation Approach

This two-step method involves:

  • Nitrozation : Diphenylamine reacts with sodium nitrite in acidic conditions (HCl/H₂SO₄) to form N-nitrosodiphenylamine.

  • Rearrangement : N-Nitrosodiphenylamine undergoes acid-catalyzed Fischer-Hepp rearrangement to yield this compound .

Early methods suffered from low yields (15–20%) due to poor mixing and byproduct formation.

Modern Improvements

  • Stirring Speed : A Reynolds number ≥8–10×10³ ensures turbulent flow, enhancing interfacial contact between aqueous and organic phases .

  • Polymer Additives : Methacrylic acid esters (0.01–0.02% wt) stabilize emulsions, enabling efficient nitrozation at Reynolds numbers as low as 4–5×10³ .

  • Rearrangement Catalysts : Anhydrous HCl in an inert atmosphere with 0.5–1% alkyl 4-aminodiphenylamine accelerates rearrangement, achieving 99% yield .

Table 2: Nitrozation-Rearrangement Process Metrics

StageConditionsYield Improvement
Nitrozation0.01% methacrylic ester, Re=5×10³5–6× vs. baseline
Rearrangement1% alkyl 4-aminodiphenylamine, HCl99% final yield

Continuous-Flow Microchannel Reactor Synthesis

System Design and Advantages

Microchannel reactors combine a mixer and pipeline reactor , enabling precise control over residence time (0.5–10 hours) and temperature gradients. Benefits include:

  • High Surface-to-Volume Ratio : Facilitates rapid heat dissipation, preventing thermal runaway during exothermic condensation .

  • Reduced Solvent Use : Cyclohexane consumption decreases by 40% compared to batch processes .

Case Study: Industrial-Scale Production

In Example 1 , phthalic anhydride and aniline undergo ammonolysis at 160°C for 60 minutes, followed by condensation with nitrobenzene at 50°C. The system achieves 93.3% yield at a throughput of 500 kg/h. Unreacted aniline and solvents are recycled via vacuum distillation, reducing waste.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityByproducts
Nitrobenzene-Aniline93.3High<5% 2-nitro isomer
Nitrozation-Rearrangement99ModerateMinimal
Microchannel Reactor93.3Very High<2% isomers
  • Cost Considerations : The nitrobenzene-aniline route is 20–30% cheaper due to abundant raw materials.

  • Environmental Impact : Microchannel reactors reduce energy use by 35% and solvent waste by 50% .

Emerging Trends and Challenges

Catalyst Innovations

Recent work explores ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as green catalysts, achieving 89% yield at 80°C . However, high viscosity limits flow reactor compatibility.

Byproduct Management

Advanced HPLC monitoring identifies 2-nitrodiphenylamine and azobenzene derivatives early, enabling real-time adjustments. Liquid-liquid extraction with n-heptane removes 98% of impurities .

Chemical Reactions Analysis

Types of Reactions

4-NITROSODIPHENYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Intermediate in Synthesis

4-Nitrosodiphenylamine serves as a crucial chemical intermediate in the production of dyes and pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable in synthesizing complex organic molecules. Specifically, it is used in the manufacture of azo dyes, which are widely utilized in textiles and food industries for their vibrant colors .

Polymerization Inhibitor

In the polymer industry, 4-NDPA acts as a polymerization inhibitor during the manufacture of vinyl monomers such as styrene. This application is critical because it helps control the polymerization process, preventing premature reactions that could lead to undesirable byproducts or affect product quality .

Toxicological Studies

This compound has been extensively studied for its toxicological effects . It is classified as a carcinogen, and research has demonstrated its potential to induce mutations and promote cancerous growth in various biological models. For instance, studies involving animal models have shown that exposure to 4-NDPA can lead to skin tumors, highlighting its relevance in cancer research .

Environmental Impact Studies

The compound has also been investigated for its environmental impact, particularly in relation to air quality in industrial settings. Research indicates that 4-NDPA can be detected in air samples from tire manufacturing plants, raising concerns about occupational exposure and public health risks associated with its presence in the environment .

Case Study 1: Carcinogenicity Assessment

A notable study assessed the carcinogenic effects of 4-NDPA by applying it to hairless mice. The results indicated a significant incidence of skin tumors among the treated group compared to controls, establishing a direct link between 4-NDPA exposure and tumor formation .

Case Study 2: Rubber Industry Analysis

In the rubber industry, a comprehensive analysis was conducted to evaluate the relative rates of volatile N-nitroso compound release from rubber samples containing 4-NDPA. The findings suggested that while 4-NDPA serves as an effective modifier, it also poses risks due to its carcinogenic nature .

Summary of Applications

Application AreaDescription
Chemical IntermediateUsed for synthesizing dyes and pharmaceuticals
Polymerization InhibitorPrevents premature reactions during vinyl monomer production
Toxicological ResearchInvestigated for carcinogenic properties and mutagenic effects
Environmental StudiesMonitored for air quality impacts in industrial settings

Mechanism of Action

The mechanism of action of 4-NITROSODIPHENYLAMINE involves its interaction with cellular components, leading to various biochemical effects. It can form adducts with proteins and DNA, potentially causing mutations and carcinogenesis . The compound’s nitroso group is reactive and can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Nitrosodiphenylamine
  • CAS No.: 156-10-5
  • EC No.: 205-848-7
  • Molecular Formula : C₁₂H₁₀N₂O
  • Structure: A diphenylamine derivative with a nitroso (-NO) group in the para position on one phenyl ring .

Applications :
Primarily used in research settings as a chemical intermediate. Patents highlight its synthesis via nitrosation reactions, such as the process described in U.S. Patent 4,034,042 (1977), which employs controlled conditions to introduce the nitroso group .

Hazard Profile :

  • GHS Classification : Acute toxicity (Oral, Category 4; H302), skin irritation (Category 2; H315), and severe eye irritation (Category 2A; H319) .
  • NFPA Ratings : Health = 2, Fire = 0, Reactivity = 0 .
  • Non-Carcinogenic: Not classified under Proposition 65 for carcinogenicity but listed for reproductive toxicity .

Comparison with Structurally Similar Compounds

N-Nitrosodiphenylamine (CAS 86-30-6)

Structural Differences :

  • The nitroso group is attached to the nitrogen atom bridging the two phenyl rings, making it an N-nitroso derivative .
Property This compound N-Nitrosodiphenylamine
Appearance Not explicitly described Yellow to brown/orange powder
Hazards Acute toxicity, skin/eye irritation Higher fire hazard (NFPA Fire Rating = 3); no acute health hazards noted
Applications Research intermediate Rubber retarder (e.g., Retarder J, Vulkalent A)
Regulatory Status Reproductive toxicity Limited carcinogenicity data; not listed under Proposition 65

Toxicological Contrast :

  • This compound: No evidence of carcinogenicity or bioaccumulation (non-PBT/vPvB) .

4-Nitrodiphenylamine (CAS 836-30-6)

Structural Differences :

  • Contains a nitro (-NO₂) group in the para position instead of nitroso (-NO).
Property This compound 4-Nitrodiphenylamine
Reactivity Nitroso group participates in redox reactions Nitro group is electron-withdrawing, increasing stability
Synthesis Nitrosation of diphenylamine Nitration of diphenylamine
Toxicity Moderate acute toxicity Limited data; nitro compounds often exhibit higher toxicity

Diphenylamine (CAS 122-39-4)

Structural Differences :

  • Lacks nitro/nitroso substituents; parent compound.
Property This compound Diphenylamine
Applications Research chemical Antioxidant in explosives and polymers
Hazards Irritant Less toxic; NFPA Health Rating = 1

Data Tables

Table 1. Physical and Hazard Properties

Compound CAS No. NFPA Health GHS Classification Key Applications
This compound 156-10-5 2 H302, H315, H319 Research intermediate
N-Nitrosodiphenylamine 86-30-6 0 Fire Hazard (Rating 3) Rubber processing
4-Nitrodiphenylamine 836-30-6 N/A N/A Chemical synthesis

Table 2. Regulatory Status

Compound Carcinogenicity (Prop 65) Reproductive Toxicity PBT/vPvB
This compound No Yes No
N-Nitrosodiphenylamine No No data Limited data

Biological Activity

4-Nitrosodiphenylamine (NDPhA) is a chemical compound classified as a nitrosamine, which has been studied for its biological activities, particularly its potential carcinogenic effects. This article explores the biological activity of NDPhA, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 86-30-6
  • Molecular Formula: C12H11N3O

Biological Activity Overview

The biological activity of NDPhA is primarily associated with its carcinogenic potential and its effects on various biological systems. Research indicates that NDPhA can induce cellular transformations and affect metabolic enzyme activities.

Carcinogenicity Studies

  • Animal Studies:
    • In a significant study by the National Cancer Institute (NCI), male B6C3F1 mice were administered NDPhA in their diet at doses of 1,300 or 2,600 mg/kg/day for 101 weeks. The study found no significant treatment-related effects on survival in male mice, indicating a high no-observed-adverse-effect level (NOAEL) of 2,600 mg/kg/day .
    • Conversely, female mice showed a dose-related reduction in survival rates at lower doses (50 mg/kg/day) and more marked reductions at higher doses (200 mg/kg/day) .
  • Genotoxicity:
    • NDPhA has produced mixed results in genetic toxicology tests. It was negative in bacterial mutation assays but showed positive responses in some yeast assays and DNA damage tests in rat hepatocytes . This indicates that while it may not induce mutations directly, it can cause DNA damage under certain conditions.

NDPhA's biological activity is thought to involve several mechanisms:

  • Enzymatic Activation: NDPhA may undergo enzymatic hydroxylation, which is essential for the formation of ultimate carcinogens. However, due to its structural characteristics, it lacks the necessary hydrogen atoms on the alpha carbon for this activation to occur effectively .
  • Metabolic Enzyme Modulation: Studies have shown that NDPhA significantly alters the activities of phase I and phase II metabolic enzymes in the liver. For instance:
    • Decreased cytochrome P-450 by 54%
    • Increased glutathione-S-transferase activity by 60% .

Case Studies

  • Cardy Experiment:
    • An experiment conducted by Cardy et al. indicated that prolonged exposure to NDPhA resulted in urinary bladder inflammation and abnormal epithelial growth in dosed groups of mice . This contrasts with earlier studies where no tumors were observed following similar dosing regimens.
  • Histopathological Findings:
    • In various studies involving rats and rabbits, histological examinations revealed significant findings such as peribronchial pneumonia and emphysema following administration of NDPhA . These findings highlight the compound's potential respiratory toxicity.

Summary of Findings

Study ReferenceAnimal ModelDose (mg/kg/day)DurationKey Findings
NCI Study B6C3F1 Mice1,300; 2,600101 weeksNo significant survival effects in males; reduced survival in females at lower doses.
Cardy Experiment MiceNot specifiedNot specifiedUrinary bladder inflammation; abnormal epithelial growth observed.
Histopathological Study Rats/Rabbits204 monthsObserved respiratory issues including pneumonia and emphysema.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 4-Nitrosodiphenylamine in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Work in a well-ventilated fume hood to prevent inhalation of dust or aerosols. Avoid prolonged exposure .
  • Store away from ignition sources and static electricity. Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste facilities .
  • In case of skin contact, wash immediately with water and soap; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers synthesize and verify the purity of this compound?

  • Methodological Answer :

  • Synthesis : Nitrosation of diphenylamine using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions .
  • Purity Verification :
  • HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities .
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, nitroso group resonance) .
  • Melting Point Analysis : Compare observed melting point (literature value: ~125–127°C) to assess crystallinity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify nitroso (–NO) stretching vibrations at ~1450–1500 cm⁻¹ and aromatic C–H stretches .
  • UV-Vis Spectroscopy : Detect absorbance maxima in the 350–400 nm range due to n→π* transitions in the nitroso group .
  • Mass Spectrometry (MS) : Use electron ionization (EI) to observe molecular ion peaks at m/z 214 (M⁺) and fragment ions (e.g., loss of NO group) .

Advanced Research Questions

Q. How can researchers statistically address false positives in toxicological studies of this compound?

  • Methodological Answer :

  • Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple endpoints (e.g., genotoxicity assays) .
  • Prioritize independent replication of significant results and use hierarchical testing to reduce Type I errors .
  • Example: In micronucleus assays, adjust p-values across dose groups using FDR thresholds (e.g., α = 0.05) to identify biologically relevant effects .

Q. What mechanisms explain contradictory genotoxicity results across studies of this compound?

  • Methodological Answer :

  • Experimental Variables : Differences in metabolic activation systems (e.g., S9 liver homogenate) or exposure durations can alter nitroso-group reactivity .
  • Data Reconciliation : Conduct meta-analysis (e.g., using MetaDisc 1.4) to quantify heterogeneity and identify moderators (e.g., cell type, assay protocol) .
  • Mechanistic Studies : Use Ames test variants with TA100 strains to isolate nitroreductase-dependent mutagenicity .

Q. How can computational models predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSAR Modeling : Estimate biodegradation half-lives using EPI Suite’s BIOWIN module, accounting for nitroso-group stability .
  • Molecular Dynamics Simulations : Simulate hydrolysis pathways under varying pH conditions to identify degradation intermediates .
  • Data Integration : Cross-validate predictions with experimental effluent data (e.g., EPA guidelines) and store raw data in FAIR-compliant repositories (e.g., Chemotion) .

Q. What strategies resolve discrepancies in reproductive toxicity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Use benchmark dose (BMD) modeling to identify thresholds for testicular atrophy or hormonal disruption .
  • Cross-Species Validation : Compare rodent studies with in vitro human cell models (e.g., Leydig cells) to assess translational relevance .
  • Oxidative Stress Biomarkers : Measure glutathione depletion and lipid peroxidation in target tissues to link toxicity to redox imbalance .

Q. Methodological Best Practices

Q. How should researchers manage and share data from studies on this compound?

  • Recommendations :

  • Use Chemotion ELN for structured data entry, including raw spectra and assay conditions .
  • Deposit processed data in repositories like RADAR4Chem with persistent identifiers (DOIs) for reproducibility .
  • Adopt the QUADAS-2 framework to report diagnostic accuracy in toxicity screening workflows .

Q. What mixed-methods approaches enhance the rigor of this compound research?

  • Recommendations :

  • Combine quantitative dose-response analyses with qualitative interviews to contextualize lab findings within regulatory frameworks .
  • Triangulate NMR/spectral data with computational toxicity predictions to validate mechanistic hypotheses .

Properties

IUPAC Name

4-nitroso-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHFHYPXWSVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021031
Record name 4-Nitrosodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index]
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitrosodiphenylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3320
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROSODIPHENYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000185 [mmHg]
Record name p-Nitrosodiphenylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3320
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals

CAS No.

156-10-5
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrosodiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrosodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrosodiphenylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-nitroso-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrosodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroso-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROSODIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7052989CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-NITROSODIPHENYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

291 °F (Decomposes) (NTP, 1992), 144-145 °C
Record name P-NITROSODIPHENYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16107
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROSODIPHENYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2876
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-NITROSODIPHENYLAMINE
4-NITROSODIPHENYLAMINE
4-NITROSODIPHENYLAMINE
4-NITROSODIPHENYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.